molecular formula C8H12ClNS B13483159 rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B13483159
M. Wt: 189.71 g/mol
InChI Key: HOKPCOXNYVGFJG-UOERWJHTSA-N
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Description

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a thiophene derivative followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to maximize yield and purity. The process would likely include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopropyl group or the thiophene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction can lead to the formation of cyclopropyl derivatives.

Scientific Research Applications

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride
  • rac-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanol
  • rac-1-[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine hydrochloride

Uniqueness

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a thiophene ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c9-5-6-4-7(6)8-2-1-3-10-8;/h1-3,6-7H,4-5,9H2;1H/t6-,7+;/m0./s1

InChI Key

HOKPCOXNYVGFJG-UOERWJHTSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CS2)CN.Cl

Canonical SMILES

C1C(C1C2=CC=CS2)CN.Cl

Origin of Product

United States

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